molecular formula C16H15NO4 B5234905 4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid

4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid

Cat. No. B5234905
M. Wt: 285.29 g/mol
InChI Key: OFARKPJWSCWOBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid, also known as MIBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MIBA is a member of the isoindoline family of compounds, which have shown promise in various applications, including pharmaceuticals, agrochemicals, and materials science. In

Mechanism of Action

The mechanism of action of 4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and replication. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the replication of viruses and bacteria by disrupting their DNA synthesis.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. It has also been found to inhibit the replication of viruses, including HIV and hepatitis B. In animal studies, this compound has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid has several advantages for use in lab experiments. It is easy to synthesize, and its properties can be easily modified through chemical modifications. This compound is also stable under a wide range of conditions, making it suitable for use in various applications. However, this compound has some limitations for lab experiments, including its low solubility in water, which can limit its use in biological assays.

Future Directions

There are several future directions for the research and development of 4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid. One direction is the synthesis of novel this compound derivatives with improved properties, such as increased solubility and bioavailability. Another direction is the investigation of the mechanism of action of this compound, which could lead to the discovery of new targets for drug discovery. Additionally, the use of this compound in materials science could lead to the development of new materials with unique properties.

Synthesis Methods

4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid can be synthesized through a multi-step process that involves the reaction between 4-methylphthalic anhydride and 2-aminobenzoic acid. The reaction produces a mixture of isomers, which can be separated through recrystallization. The resulting compound is a white crystalline solid that is soluble in organic solvents.

Scientific Research Applications

4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid has shown potential in various scientific research applications, including drug discovery and materials science. In drug discovery, this compound has been found to exhibit anticancer, antiviral, and antibacterial properties. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials.

properties

IUPAC Name

4-(4-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-9-3-2-4-12-13(9)15(19)17(14(12)18)11-7-5-10(6-8-11)16(20)21/h2-3,5-9,12-13H,4H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFARKPJWSCWOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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